molecular formula C16H19N3O4S B5402134 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid

Cat. No. B5402134
M. Wt: 349.4 g/mol
InChI Key: QXQLDYLGDUUCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by the endogenous nucleotide adenosine diphosphate (ADP). MRS2500 was developed as a tool compound to study the role of the P2Y1 receptor in various physiological and pathological processes.

Mechanism of Action

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid acts as a competitive antagonist of the P2Y1 receptor, binding to the receptor and preventing the binding of ADP. This results in the inhibition of downstream signaling pathways that are activated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium.
Biochemical and Physiological Effects:
3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has been shown to have a number of biochemical and physiological effects. In platelets, 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid inhibits ADP-induced platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. In bone cells, 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has been shown to inhibit bone resorption and stimulate bone formation, which makes it a potential therapeutic agent for the treatment of osteoporosis. 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has also been shown to regulate blood pressure and vascular tone, making it a potential therapeutic agent for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid in lab experiments is that it is a selective antagonist of the P2Y1 receptor, which means that it does not affect other P2 receptors. This allows for the specific study of the role of the P2Y1 receptor in various physiological and pathological processes. One limitation of using 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for the use of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid in scientific research. One potential direction is the development of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid-based therapeutics for the treatment of thrombotic disorders, osteoporosis, and cardiovascular diseases. Another potential direction is the use of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid in the study of the role of the P2Y1 receptor in cancer progression and metastasis. Additionally, the development of more potent and selective P2Y1 receptor antagonists could lead to a better understanding of the physiological and pathological roles of the P2Y1 receptor.

Synthesis Methods

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrrolidine derivative with a benzoic acid derivative followed by the introduction of a sulfonyl group. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has been used extensively in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes. It has been shown to be effective in blocking the effects of ADP on platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has also been used to study the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of blood pressure and vascular tone.

properties

IUPAC Name

3-[[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-18-10-15(17-11-18)24(22,23)19-6-5-13(9-19)7-12-3-2-4-14(8-12)16(20)21/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQLDYLGDUUCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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